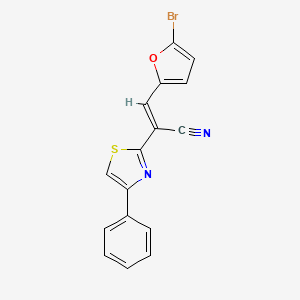
4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine
説明
4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a thiazole derivative that exhibits promising biological activities, making it a valuable compound for scientific research.
科学的研究の応用
4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the development of fluorescent probes for biological imaging. This compound has been shown to exhibit strong fluorescence properties, making it a valuable tool for imaging biological systems. Additionally, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising compound for cancer treatment.
作用機序
The mechanism of action of 4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound can interact with cellular proteins, leading to changes in cellular signaling pathways. Additionally, this compound has been shown to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising compound for cancer treatment. Additionally, this compound has been shown to exhibit antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. This compound has also been studied for its potential use as a fluorescent probe for biological imaging.
実験室実験の利点と制限
One of the major advantages of using 4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine in lab experiments is its strong fluorescence properties. This compound can be used as a fluorescent probe for imaging biological systems, making it a valuable tool for studying cellular processes. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
将来の方向性
There are several future directions for further research on 4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine. One potential area of research is the development of this compound-based fluorescent probes for the imaging of specific cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, research is needed to improve the solubility of this compound in water, which could expand its potential applications in aqueous systems.
Conclusion:
This compound, or this compound, is a valuable compound for scientific research due to its potential applications in various fields. This compound exhibits strong fluorescence properties, making it a valuable tool for imaging biological systems. Additionally, this compound has been shown to exhibit anticancer properties, making it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 4-(4-biphenylyl)-5-phenyl-1,3-thiazol-2-amine involves the condensation of 4-biphenylcarboxaldehyde and 2-aminothiophenol in the presence of a catalyst. The reaction yields this compound as a yellow powder with a melting point of 238-240°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
5-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c22-21-23-19(20(24-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDALBCESAADLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(SC(=N3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247938 | |
| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102241-70-3 | |
| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102241-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R*,2R*,6S*,7S*)-4-(5-propyl-1,2,4-oxadiazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5408991.png)

![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![6-methyl-3-[(3-methyl-2-buten-1-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5408998.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5409011.png)
![methyl 4-[({2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5409017.png)
![1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
![methyl 4-[4-(dimethylamino)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5409028.png)
![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409039.png)
![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5409045.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B5409048.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5409062.png)
